molecular formula C19H20N4O4 B2792005 (6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034317-18-3

(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2792005
CAS No.: 2034317-18-3
M. Wt: 368.393
InChI Key: KWROTTSXKFFBCZ-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
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Biological Activity

(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, a complex organic compound, belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The specific structure of this compound incorporates methoxy and pyrazinyl functional groups, which enhance its biological activity and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O4C_{20}H_{22}N_{4}O_{4}, and it features an indole ring system with a methoxy group at position 6 and a pyrrolidine moiety linked via a methanone bond to a pyrazinyl ether.

Key Physical Properties:

PropertyValue
Molecular Weight368.4 g/mol
SolubilitySoluble in DMSO
StabilityStable under standard conditions

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. This interaction modulates their activity, leading to various biological effects. The compound may bind to active sites on proteins or nucleic acids, influencing cellular functions and signaling pathways.

Anticancer Activity

Research indicates that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related indole compounds preferentially suppress the growth of rapidly dividing cancer cells compared to non-tumor fibroblasts. This suggests potential applications in cancer therapy.

Case Study:
In vitro studies on similar indole derivatives revealed:

  • Compounds 3c, 3f, 3g: Significant antiproliferative activities against A549 lung cancer cells.
  • Minimum Inhibitory Concentration (MIC): Some derivatives showed MIC values as low as 0.98 µg/mL against resistant strains like MRSA, indicating strong antibacterial properties alongside anticancer effects .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against both bacterial and fungal strains. The presence of methoxy groups and the overall structure suggest potential efficacy in treating infections.

Key Findings:

  • Antibacterial Activity: Compounds related to this structure showed MIC values ranging from 1 µg/mL against MRSA to moderate activity against Candida albicans.
MicroorganismMIC (µg/mL)
Staphylococcus aureus (MRSA)<1
Candida albicans7.80
Escherichia coliInactive

Other Biological Activities

Indole derivatives are also known for their anti-inflammatory and antioxidant properties. The interactions with various biological targets suggest potential applications in treating inflammatory diseases and oxidative stress-related conditions.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-25-13-4-3-12-7-16(21-15(12)8-13)19(24)23-6-5-14(11-23)27-18-10-20-9-17(22-18)26-2/h3-4,7-10,14,21H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWROTTSXKFFBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC(=CN=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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